molecular formula C10H15BrN4O2 B6249843 tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate CAS No. 2731015-01-1

tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

カタログ番号 B6249843
CAS番号: 2731015-01-1
分子量: 303.2
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate (hereafter referred to as TBTA) is a novel synthetic compound that has been developed as a potential therapeutic agent for a variety of medical conditions. TBTA is a member of the triazole family, which is a group of compounds that have been used for a variety of medicinal purposes. The triazole family of compounds is known for their ability to act as both agonists and antagonists, depending on the specific compound and its application. TBTA is a highly selective agonist, meaning that it binds to specific receptors and triggers a response from those receptors.

科学的研究の応用

TBTA has been studied extensively for its potential uses in the medical field. It has been shown to have a number of potential therapeutic applications, including the treatment of inflammation, pain, and cancer. It has also been studied for its potential to reduce the side effects of chemotherapy, as well as its ability to inhibit the growth of certain types of tumors. Additionally, TBTA has been studied for its potential to act as an anti-fungal and anti-viral agent.

作用機序

TBTA binds to specific receptors in the body, triggering a response from those receptors. This response is believed to be mediated by the activation of a number of different pathways, including the activation of the G-protein coupled receptor (GPCR) pathways, the activation of the phosphoinositide 3-kinase (PI3K) pathway, and the activation of the mitogen-activated protein kinase (MAPK) pathway. The activation of these pathways leads to the production of a variety of different molecules, which in turn leads to a variety of different physiological responses.
Biochemical and Physiological Effects
TBTA has been shown to have a variety of different biochemical and physiological effects. In terms of its biochemical effects, TBTA has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In terms of its physiological effects, TBTA has been shown to reduce inflammation, pain, and the growth of certain types of tumors. Additionally, TBTA has been shown to have a protective effect against oxidative stress, which is thought to be mediated by its ability to activate the PI3K pathway.

実験室実験の利点と制限

The use of TBTA in laboratory experiments has a number of advantages. One of the primary advantages is that it is a highly selective agonist, meaning that it binds to specific receptors and triggers a response from those receptors. This makes it a useful tool for studying the effects of different types of compounds on specific pathways. Additionally, TBTA is relatively easy to synthesize, meaning that it can be readily produced for use in laboratory experiments.
However, there are some limitations to the use of TBTA in laboratory experiments. One of the primary limitations is that it is a relatively new compound, meaning that there is still much to be discovered about its effects and potential applications. Additionally, TBTA has been shown to have some adverse effects on certain types of cells, including the potential to induce apoptosis in certain types of cells. Therefore, it is important to ensure that the compound is used in a controlled manner in order to avoid any potential harm to the cells being studied.

将来の方向性

There are a number of potential future directions for research into TBTA and its potential applications. One potential direction is to further study the biochemical and physiological effects of TBTA on different types of cells, in order to better understand its potential therapeutic applications. Additionally, further research could be done to explore the potential of TBTA to act as an anti-fungal and anti-viral agent. Additionally, further research could be done to explore the potential of TBTA to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Finally, further research could be done to explore the potential of TBTA to act as an anti-inflammatory agent, as well as its potential to reduce the side effects of chemotherapy.

合成法

The synthesis of TBTA is a multi-step process that begins with the reaction of 4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylic acid with tert-butyl chloride in the presence of a base such as potassium carbonate. This reaction produces the tert-butyl ester of the acid, which is then reacted with 1-bromo-3-chloropropane to yield the desired compound. The final step in the synthesis process is the purification of the compound, which is typically done by recrystallization.

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to form the 1,2,3-triazole ring, followed by a nucleophilic substitution reaction to introduce the tert-butyl ester and bromine substituents onto the azetidine ring.", "Starting Materials": [ "3-azetidinone", "tert-butyl bromoacetate", "sodium azide", "copper sulfate", "sodium ascorbate", "4-bromo-2-iodo-1H-1,2,3-triazole" ], "Reaction": [ "Step 1: Synthesis of tert-butyl 3-azetidinone-1-carboxylate by reacting 3-azetidinone with tert-butyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate.", "Step 2: Synthesis of 4-bromo-2-iodo-1H-1,2,3-triazole by reacting sodium azide with 4-bromo-2-iodo-1H-1,2,3-triazole in the presence of copper sulfate and sodium ascorbate.", "Step 3: Synthesis of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate by performing a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) between tert-butyl 3-azetidinone-1-carboxylate and 4-bromo-2-iodo-1H-1,2,3-triazole in the presence of a copper catalyst such as copper sulfate and a ligand such as tris(benzyltriazolylmethyl)amine (TBTA).", "Step 4: Synthesis of tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate by performing a nucleophilic substitution reaction between tert-butyl 3-(4-iodo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate and sodium bromide in the presence of a base such as potassium carbonate." ] }

CAS番号

2731015-01-1

製品名

tert-butyl 3-(4-bromo-2H-1,2,3-triazol-2-yl)azetidine-1-carboxylate

分子式

C10H15BrN4O2

分子量

303.2

純度

95

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。